molecular formula C11H9BrClF3OS B14071612 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one

Cat. No.: B14071612
M. Wt: 361.61 g/mol
InChI Key: YLPGWBYJMPTCBX-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one is a complex organic compound characterized by the presence of bromomethyl, trifluoromethylthio, and chloropropanone functional groups

Preparation Methods

The synthesis of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, including the introduction of bromomethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a chloropropanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to improve efficiency and reduce costs.

Chemical Reactions Analysis

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The chloropropanone moiety can participate in addition reactions with various reagents.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, thereby modulating their activity. The pathways involved in these interactions can vary depending on the specific application and target.

Comparison with Similar Compounds

1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-one can be compared with other similar compounds, such as:

    1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-ol: Similar structure but with a hydroxyl group instead of a ketone.

    1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-amine: Contains an amine group instead of a ketone.

    1-(2-(Bromomethyl)-4-(trifluoromethylthio)phenyl)-1-chloropropan-2-thiol: Features a thiol group instead of a ketone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity.

Properties

Molecular Formula

C11H9BrClF3OS

Molecular Weight

361.61 g/mol

IUPAC Name

1-[2-(bromomethyl)-4-(trifluoromethylsulfanyl)phenyl]-1-chloropropan-2-one

InChI

InChI=1S/C11H9BrClF3OS/c1-6(17)10(13)9-3-2-8(4-7(9)5-12)18-11(14,15)16/h2-4,10H,5H2,1H3

InChI Key

YLPGWBYJMPTCBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC(F)(F)F)CBr)Cl

Origin of Product

United States

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